molecular formula C23H19N5O4S B251587 N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea

Cat. No.: B251587
M. Wt: 461.5 g/mol
InChI Key: MMKHNMXEUHUDBE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate by reacting 4-methoxyaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole.

    Coupling Reaction: The benzotriazole intermediate is then coupled with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Thioamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as UV absorbers and stabilizers.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety is known to interact with metal ions and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the benzodioxine ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide
  • N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is unique due to its combination of a benzotriazole moiety with a benzodioxine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C23H19N5O4S

Molecular Weight

461.5 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H19N5O4S/c1-30-17-6-4-16(5-7-17)28-26-18-8-3-15(13-19(18)27-28)24-23(33)25-22(29)14-2-9-20-21(12-14)32-11-10-31-20/h2-9,12-13H,10-11H2,1H3,(H2,24,25,29,33)

InChI Key

MMKHNMXEUHUDBE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC5=C(C=C4)OCCO5

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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